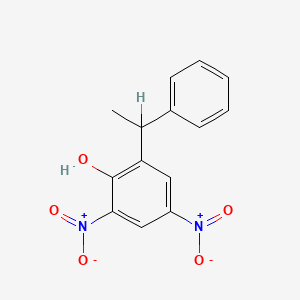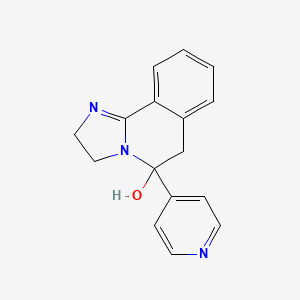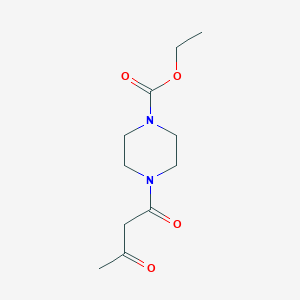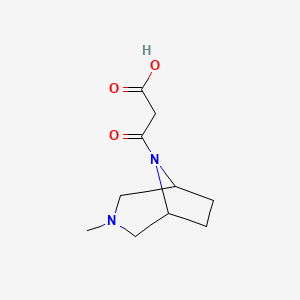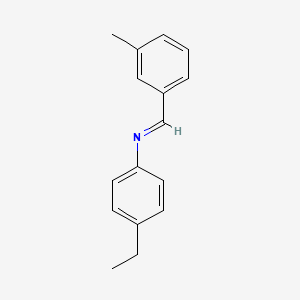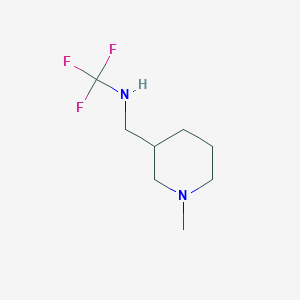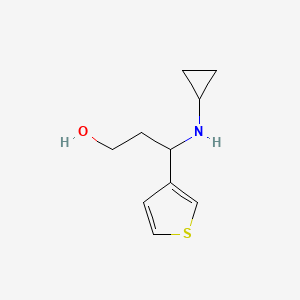
(2S,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-3,4-diol is a chemical compound known for its unique structure and properties It is a derivative of oxolane, featuring two hydroxymethyl groups and three hydroxyl groups, making it highly functional and reactive
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-3,4-diol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected sugar derivative.
Protection and Deprotection: The hydroxyl groups are protected using protecting groups like acetals or silyl ethers to prevent unwanted reactions.
Oxidation and Reduction: The protected sugar is subjected to oxidation to introduce the oxolane ring, followed by reduction to yield the desired diol.
Deprotection: The protecting groups are removed to obtain the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Large-Scale Synthesis: Utilizing bulk quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized temperature, pressure, and catalysts to enhance yield and purity.
Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (2S,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Applications De Recherche Scientifique
(2S,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-3,4-diol has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (2S,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-3,4-diol exerts its effects involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways Involved: Participating in metabolic pathways, such as glycolysis or the pentose phosphate pathway, depending on its derivatives and modifications.
Comparaison Avec Des Composés Similaires
(2R,3R,4R,5R)-2,5-bis(hydroxymethyl)oxolane-3,4-diol: A stereoisomer with different spatial arrangement of atoms.
(2S,3S,4S,5S)-2,5-bis(methoxymethyl)oxolane-3,4-diol: A derivative with methoxy groups instead of hydroxyl groups.
Propriétés
Formule moléculaire |
C6H12O5 |
|---|---|
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
(2S,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C6H12O5/c7-1-3-5(9)6(10)4(2-8)11-3/h3-10H,1-2H2/t3-,4-,5+,6+/m0/s1 |
Clé InChI |
MCHWWJLLPNDHGL-UNTFVMJOSA-N |
SMILES isomérique |
C([C@H]1[C@H]([C@@H]([C@@H](O1)CO)O)O)O |
SMILES canonique |
C(C1C(C(C(O1)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Pyrrolidinecarboxamide,1-[7-[1-(2,3-dihydro-1h-indolyl)-1,2-dihydro-4-methyl-2-oxo-3-pyridinyl]-3-isoquinolinyl]-](/img/structure/B13953024.png)
![2H-1,2,3-Triazolo[4,5-f]quinoxaline](/img/structure/B13953029.png)
![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride](/img/structure/B13953035.png)
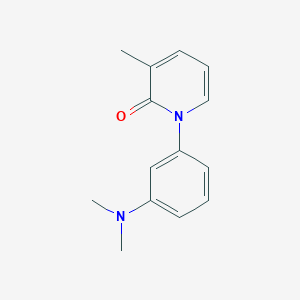
![(5-Fluorobenzo[b]thiophen-3-yl)methanol](/img/structure/B13953048.png)


